Product packaging for 6-Bromo-3-(4-pyridyl)coumarin(Cat. No.:CAS No. 67210-65-5)

6-Bromo-3-(4-pyridyl)coumarin

Cat. No.: B13777366
CAS No.: 67210-65-5
M. Wt: 302.12 g/mol
InChI Key: GGVUGCIQDIGPSB-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-pyridyl)coumarin (CAS 67210-65-5) is a specialized coumarin derivative with the molecular formula C₁₄H₈BrNO₂ and a molecular weight of 302.13 g/mol . This compound serves as a valuable building block in medicinal chemistry and cancer research, particularly in the development of novel metal coordination complexes . Recent studies have explored its use as an organic ligand in the synthesis of coumarin-coordinated ruthenium(II/III) compounds, which have demonstrated enhanced in vitro antineoplastic activity against resistant lung cancer cell lines (A549/DDP) by inducing cell death through the mitophagy pathway . The core coumarin structure is known for its diverse pharmacological activities, and its derivatives are investigated for multiple anti-tumor mechanisms. These include acting as carbonic anhydrase (CA) inhibitors—specifically targeting the tumor-associated isoforms CA IX and CA XII—and inhibiting the PI3K/Akt/mTOR signaling pathway, which plays a critical role in cell survival and proliferation . As a pyridyl-substituted coumarin, it is a key intermediate for constructing multi-target-directed ligands (MTDLs). This product is intended for research purposes solely and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the relevant safety data sheets (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8BrNO2 B13777366 6-Bromo-3-(4-pyridyl)coumarin CAS No. 67210-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67210-65-5

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

6-bromo-3-pyridin-4-ylchromen-2-one

InChI

InChI=1S/C14H8BrNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H

InChI Key

GGVUGCIQDIGPSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CC=NC=C3

Origin of Product

United States

Comprehensive Spectroscopic and Photophysical Investigations of 6 Bromo 3 4 Pyridyl Coumarin Analogs

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. semanticscholar.org For 6-Bromo-3-(4-pyridyl)coumarin, the FTIR spectrum is characterized by several key absorption bands that confirm its structural features.

The most prominent band in the spectrum of coumarins is the C=O stretching vibration of the lactone ring. semanticscholar.org This typically appears as a strong absorption in the region of 1700-1750 cm⁻¹. For 3-(bromoacetyl)coumarin (B1271225), two carbonyl peaks were observed at 1729 cm⁻¹ (lactone) and 1674 cm⁻¹ (ketonic). rsc.orgnih.gov In the case of 6-bromo-3-cyano-4-methylcoumarin, the carbonyl absorption is found between 1710-1730 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ range. rsc.orgnih.gov The spectrum would also feature bands corresponding to the C=C stretching vibrations of the aromatic and pyrone rings, typically found in the 1450-1650 cm⁻¹ region. The presence of the pyridyl group introduces characteristic ring vibrations. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound Analogs

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3000 - 3100 rsc.orgnih.gov
Lactone C=OStretching1710 - 1730
C=C (Aromatic & Pyridyl)Stretching1450 - 1650 tubitak.gov.tr
C-O (Lactone)Stretching1050 - 1250 tubitak.gov.tr
C-BrStretching500 - 650-

Table 2: Expected FT-Raman Shifts for this compound Analogs

Functional GroupVibration ModeExpected Raman Shift (cm⁻¹)Reference
Aromatic RingsRing Breathing/Stretching1550 - 1650 researchgate.net
Lactone C=OStretching1700 - 1740 researchgate.net
C-H (Aromatic)Bending1100 - 1200 researchgate.net
C-BrStretching500 - 650-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. semanticscholar.org In this compound, the proton signals are distributed in the aromatic region.

The coumarin (B35378) H-4 proton is typically a singlet and appears at a high chemical shift due to its position on the electron-deficient pyrone ring; for instance, in parent 3-(bromoacetyl)coumarin, it is found at δ = 8.63 ppm. rsc.orgnih.gov The protons on the fused benzene (B151609) ring (H-5, H-7, H-8) will exhibit chemical shifts influenced by the bromine atom at C-6. The bromine atom's electron-withdrawing nature and its ortho/meta directing effects will cause distinct shifts. For example, in 6-bromo coumarin derivatives, the aromatic protons are often observed in the δ 7.2-8.2 ppm range. The protons of the 4-pyridyl ring will appear as two distinct sets of signals, typically as doublets, corresponding to the protons ortho (H-2', H-6') and meta (H-3', H-5') to the nitrogen atom.

Table 3: Predicted ¹H NMR Chemical Shift Assignments for this compound

ProtonMultiplicityExpected Chemical Shift (δ, ppm)Reference
H-4Singlet~8.70 nih.gov
H-5Doublet~8.15 - 8.20 nih.govnih.gov
H-7Doublet of Doublets~7.90 nih.gov
H-8Doublet~7.40 nih.gov
H-2', H-6' (Pyridyl)Doublet~8.60 - 8.80-
H-3', H-5' (Pyridyl)Doublet~7.60 - 7.80-

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. organicchemistrydata.orgscribd.com

For this compound, the lactone carbonyl carbon (C-2) is expected to resonate at a high chemical shift, typically around δ 158-160 ppm. rsc.orgnih.gov The carbons of the pyrone ring (C-3 and C-4) and the fused benzene ring will have distinct signals. The C-6 carbon, directly attached to the bromine atom, will have its chemical shift influenced by the heavy atom effect. The carbons of the pyridyl ring will also show characteristic signals, with C-2' and C-6' being deshielded relative to C-3' and C-5' due to their proximity to the electronegative nitrogen atom.

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)Reference
C-2 (C=O)158.0 - 161.0 rsc.orgnih.gov
C-3125.0 - 128.0 organicchemistrydata.org
C-4144.0 - 148.0 organicchemistrydata.org
C-4a118.0 - 120.0 scribd.com
C-5129.0 - 131.0 scribd.com
C-6118.0 - 120.0 scribd.com
C-7134.0 - 136.0 scribd.com
C-8117.0 - 119.0 scribd.com
C-8a152.0 - 154.0 scribd.com
C-1' (Pyridyl)142.0 - 144.0-
C-2', C-6' (Pyridyl)150.0 - 152.0-
C-3', C-5' (Pyridyl)121.0 - 123.0-

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of UV-visible light. The photophysical properties of coumarin derivatives are highly dependent on their substituents and the solvent environment. acs.org

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV and near-visible regions, corresponding to π-π* electronic transitions within the conjugated system. The substitution with a bromine atom at the 6-position and a pyridyl group at the 3-position can influence the position and intensity of these bands. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption maxima. rsc.org

Many coumarin derivatives are known for their fluorescent properties. acs.org Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission at a longer wavelength than its absorption, a phenomenon known as the Stokes shift. The emission properties, including the quantum yield and lifetime, are sensitive to factors like solvent polarity and the presence of heavy atoms. The bromine atom can potentially enhance intersystem crossing to the triplet state, which may lead to phosphorescence or a reduction in fluorescence quantum yield.

Table 5: Photophysical Properties of Coumarin Analogs

PropertyDescriptionExpected Value/ObservationReference
Absorption (λabs)Wavelength of maximum absorption320 - 380 nm acs.org
Emission (λem)Wavelength of maximum fluorescence380 - 480 nm acs.org
Stokes ShiftDifference between λem and λabs50 - 100 nm acs.org
ExcitationTransition typeπ-π* acs.org

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectra of coumarin derivatives are governed by π-π* electronic transitions within the conjugated system. For the parent coumarin structure, these transitions typically manifest as two main absorption bands. nih.gov One band, appearing between 260 and 300 nm, is attributed to the π-π* transition of the conjugated benzene nucleus, while the second, found between 310 and 340 nm, corresponds to the π-π* transition of the pyrone ring. csic.es

In analogs of this compound, the positions and intensities of these absorption maxima (λmax) are significantly influenced by the electronic nature of the substituents and the polarity of the solvent. The introduction of substituents on the coumarin ring can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. For instance, electron-donating groups generally cause a red shift. srce.hr In the case of 3-substituted-4-hydroxycoumarin derivatives, compounds with electron-donating groups exhibit bathochromically shifted UV/Vis absorption spectra compared to unsubstituted analogs. srce.hr The absorption spectrum of non-substituted coumarin-3-carbaldehyde shows bands around 305 and 350 nm, and substitution at the 7-position can shift these to longer wavelengths. nih.gov The presence of a pyridyl group at the 3-position is also known to influence the spectral properties. metu.edu.tr Theoretical studies on coumarin derivatives using time-dependent density functional theory (TD-DFT) confirm that the primary transitions are of n → π* and π → π* character. walisongo.ac.id

Compound TypeTypical λmax Range (nm)Transition TypeKey InfluencesReference
General Coumarins260-350π-πBenzene and pyrone ring conjugation nih.govcsic.es
7-Substituted Coumarins>350π-πElectron-donating groups at C7 cause bathochromic shifts nih.gov
3-Substituted-4-hydroxycoumarinsVariableπ-πElectron-donating groups cause bathochromic shifts srce.hr
Bis(coumarins) Derivatives250-350 (λmax at 321)π-πDimeric structure researchgate.net

Fluorescence Emission Spectra and Quantum Yields

Coumarin derivatives are renowned for their fluorescent properties, often exhibiting strong emission with high quantum yields (Φf). nih.gov The fluorescence characteristics are highly dependent on the molecular structure, particularly the nature and position of substituents, as well as the surrounding environment. srce.hrmdpi.com The introduction of an electron-donating group, such as an amino group at the 7-position, typically results in intense fluorescence and a significant red shift in the emission spectrum. nih.govmdpi.com

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can vary dramatically. For some indolizine-based coumarin analogs, quantum yields can reach as high as 92%. rsc.orgrsc.org However, this efficiency is often sensitive to the solvent environment. A study on aminocoumarins revealed that the characteristic red shift of fluorescence in polar solvents is often accompanied by a marked decrease in the emission yield. dtic.mil For example, the quantum yield for a specific 7-N,N-diethylamino-substituted coumarin derivative was found to be 0.581 in ethanol (B145695) but dropped to 0.12 in the less polar chloroform. acgpubs.org This behavior is linked to changes in the rates of radiative and non-radiative decay pathways.

Coumarin Analog TypeTypical Emission Range (nm)Reported Quantum Yield (Φf)Key ObservationsReference
7-Dimethylamino Derivatives (in polymer)N/AApproaches 1.0Highly efficient emitters in solid matrices. nih.gov
Indolizine-based AnalogsBlue-GreenUp to 0.92Fine-tuning of properties possible through substitution. rsc.orgrsc.org
7-N,N-diethylamino-3-cyanocoumarin~504 (Ethanol)0.581 (Ethanol), 0.12 (Chloroform)Quantum yield is highly solvent-dependent. acgpubs.org
Coumarin 6 (Standard)N/A0.78 (Ethanol)Commonly used as a fluorescence standard. academie-sciences.fr
4-Hydroxycoumarin (B602359) DerivativesVariableHighest with dimethylamino and acetamido groups.Fluorescence depends on substituent and solvent. srce.hr

Solvatochromic and Acidochromic Behavior

The sensitivity of the absorption and emission spectra of coumarin derivatives to the solvent polarity is known as solvatochromism. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. For many coumarins, the excited state is more polar than the ground state, leading to a stabilization of the excited state in polar solvents. This stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. nih.gov For some 6-aryl-D-π-A coumarin derivatives, large emission shifts of over 60 nm have been observed in solvatochromic studies. acs.org

Acidochromism refers to the change in color or fluorescence properties with a change in pH. This behavior is particularly relevant for 3-(4-pyridyl)coumarin analogs due to the basic nitrogen atom in the pyridyl ring. Protonation of the pyridine (B92270) nitrogen in acidic conditions can significantly alter the electronic distribution within the molecule, leading to pronounced changes in the absorption and fluorescence spectra. This property makes such compounds potential candidates for pH-sensitive fluorescent probes. researchgate.net The treatment of certain coumarin dyes with acid has been shown to cause strong fluorescence quenching. acs.org

Time-Resolved Fluorescence Studies

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of fluorescent molecules by measuring their fluorescence lifetimes (τf). The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For coumarin derivatives, lifetimes are typically in the nanosecond (ns) range and are sensitive to the molecular structure and the environment. nih.gov

Studies on various coumarin analogs have reported a wide range of lifetimes. For example, a series of 6-aryl-D-π-A coumarins exhibited single exponential decays with lifetimes ranging from sub-nanoseconds to as long as 13 ns. acs.org For 7-dimethylamino derivatives in polymer matrices, lifetimes were found to be in the range of 0.5–4 ns. nih.gov Similar to quantum yields, fluorescence lifetimes can be affected by solvent polarity. For some rigid coumarin structures, lifetimes were sustained in polar solvents (e.g., 5.3 ns in ethanol-water), while for more flexible structures, the lifetime decreased sharply in polar media. dtic.mil This technique is crucial for understanding the kinetics of the various de-excitation pathways available to the excited molecule.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds like this compound. In electron ionization (EI) mass spectrometry, the fragmentation of the coumarin core follows a characteristic and well-documented pathway. benthamopen.comnih.gov

The primary fragmentation event for the coumarin skeleton is the loss of a neutral carbon monoxide (CO) molecule (a loss of 28 mass units) from the pyrone ring. benthamopen.comnih.gov This results in the formation of a stable benzofuran (B130515) radical cation. This initial loss is often followed by the expulsion of a second CO molecule or other small fragments, depending on the substituents present. benthamopen.com High-resolution mass spectrometry (HRMS) is particularly powerful as it allows for the determination of the exact molecular formula of the parent ion and its fragments, which is crucial for distinguishing between isobaric species (e.g., CO and N₂). benthamopen.commdpi.com

For substituted coumarins, the fragmentation pathways are greatly affected by the side-chain substituents. nih.gov In electrospray ionization tandem mass spectrometry (ESI-MS/MS), protonated coumarin derivatives often show a loss of CO₂ (m/z 44). mdpi.com The presence of the bromine atom in this compound would be readily identifiable by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). The fragmentation would likely proceed via the loss of CO, followed by fragmentation of the pyridyl ring or loss of the bromine atom. nih.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of a molecule's three-dimensional structure in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, data for closely related analogs offer significant insight into the expected solid-state conformation.

For example, the structure of 6-bromo-2-oxo-2H-chromene-3-carbonitrile, an analog with a cyano group instead of a pyridyl group at the 3-position, has been determined by SC-XRD. researchgate.net Studies on other coumarin derivatives, such as 7-(1H-pyrrol-1-yl)-4-methyl-2H-1-benzopyran-2-one, reveal that the coumarin moiety and its substituent at the 3- or 7-position are often nearly coplanar. researchgate.net In this specific case, the dihedral angle between the coumarin and pyrrole (B145914) rings was found to be only 3.74°. researchgate.net This planarity facilitates π-π stacking interactions in the crystal lattice, which can significantly influence the solid-state fluorescence properties. In contrast to their high fluorescence in solution, some coumarin derivatives are non-fluorescent in the solid state due to aggregation-caused quenching, though others show strong solid-state emission. researchgate.net The analysis of the crystal packing can therefore help to explain discrepancies between solution and solid-state photophysical behavior.

Crystal Data for a Coumarin Analog: 7-(1H-pyrrol-1-yl)-4-methyl-2H-1-benzopyran-2-one
ParameterValue
FormulaC14H11NO2
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)17.74(1)
b (Å)7.343(3)
c (Å)16.242(6)
β (°)92.349(9)
Volume (Å3)2114(1)
Z8
researchgate.net

Molecular Interactions and Biological Activity Mechanisms of 6 Bromo 3 4 Pyridyl Coumarin in in Vitro/in Silico Models

Enzyme Inhibition Mechanism Studies

The coumarin (B35378) nucleus is a recognized scaffold for the design of various enzyme inhibitors. nih.gov The specific substitutions on the benzopyrone ring play a critical role in determining the potency and selectivity of these compounds.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for managing Alzheimer's disease. nih.govnih.gov Coumarin derivatives have been extensively investigated as cholinesterase inhibitors. nih.govnih.gov The presence of substituents such as bromo, nitro, and methoxy (B1213986) groups on the coumarin ring has been reported to enhance anti-AChE activity. nih.gov

Studies on a series of coumarin-3-carboxamide-N-morpholine hybrids revealed that the substitution pattern on the coumarin ring significantly influences inhibitory activity. For instance, 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide demonstrated notable activity against BuChE, with an inhibitory potency comparable to the standard drug rivastigmine. nih.gov This suggests that the presence of a bromine atom at the 6-position can be favorable for cholinesterase inhibition.

Molecular docking studies are crucial for understanding the interactions between inhibitors and the active sites of enzymes. sciforum.netmdpi.com For coumarin-based inhibitors, these studies have shown that the compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases, leading to a "dual binding" inhibition mechanism. nih.gov The specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, determine the binding affinity and inhibitory potency. sciforum.netmdpi.com For pyridyl-containing compounds, docking studies have revealed binding affinities to AChE and BuChE, highlighting stable interactions within the enzyme's active site. nih.gov

Table 1: Cholinesterase Inhibitory Activity of a Related 6-Bromo-Coumarin Derivative

Compound Target Enzyme IC50 (µM) Reference Compound IC50 (µM)

Data sourced from in vitro studies on related coumarin compounds. nih.gov

Coumarin derivatives have been identified as inhibitors of both β-glucuronidase and carbonic anhydrase (CA). nih.govacs.org The inhibitory activity is highly dependent on the substitution pattern on the coumarin skeleton. nih.gov For β-glucuronidase, studies have shown that various coumarin derivatives can exhibit significant inhibitory potential, with some compounds showing superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. researchgate.net

Coumarins represent a distinct class of CA inhibitors, often acting as "prodrug inhibitors." nih.gov Their mechanism involves the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the esterase activity of the CA enzyme itself. nih.gov The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the enzyme's active site, leading to inhibition. nih.gov This unique mechanism contributes to the high isoform selectivity observed with some coumarin inhibitors. nih.gov Studies on various coumarin derivatives have demonstrated potent inhibition against several human CA isoforms, including the tumor-associated hCA IX and hCA XII. acs.orgmdpi.com

The versatility of the coumarin scaffold extends to its interaction with other significant enzyme targets, including phosphoinositide 3-kinases (PI3Ks), lipoxygenases (LOX), and histone deacetylases (HDACs).

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is linked to cancer. researchgate.netnih.gov Coumarin derivatives possessing pyridinylurea units have been designed and evaluated as PI3K inhibitors. researchgate.net Certain analogs have exhibited potent inhibition of PI3K isoforms and demonstrated the ability to suppress the phosphorylation of Akt, a downstream target, ultimately inducing apoptosis in cancer cell lines. researchgate.net

Lipoxygenase (LOX) Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. nih.gov Coumarin derivatives have shown effective LOX inhibition. nih.govnih.gov Research on a series of substituted methyl 2-oxo-2H-chromene-3-carboxylates found that the bromine substituent contributes significantly to the inhibitory activity. nih.gov Specifically, methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate was identified as a potent inhibitor of soybean lipoxygenase. nih.gov

Table 2: Lipoxygenase Inhibitory Activity of Related 6-Bromo-Coumarin Derivatives

Compound Target Enzyme Inhibition (%) at 100 µM
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Soybean LOX-3 85.1
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate Soybean LOX-3 55.2

Data sourced from in vitro studies on related coumarin compounds. nih.gov

Histone Deacetylase (HDAC) Inhibition: HDACs are promising targets for cancer therapy, and several coumarin-containing compounds have been developed as HDAC inhibitors. nih.govnih.gov These molecules typically feature a coumarin moiety as a "cap" group that interacts with the surface of the enzyme. nih.gov A number of coumarin-based hydroxamates and benzamides have shown potent, pan-HDAC inhibitory activity and significant cytotoxicity against various cancer cell lines. ekb.eg

Antimicrobial Activity Investigations (In Vitro)

Coumarin and its derivatives are known to possess a broad spectrum of antimicrobial activities. nih.gov The attachment of different heterocyclic systems, such as pyridine (B92270), to the coumarin nucleus is a common strategy to enhance these properties. researchgate.net

Pyridinyl coumarin derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Studies on various synthesized pyridinyl coumarins showed that some compounds exhibited a minimum inhibitory concentration (MIC) on par with standard antibiotics like Amoxicillin and Gentamycin. researchgate.net The general antibacterial mechanism of coumarins is believed to involve the disruption of the bacterial cell membrane. nih.gov Coumarin-3-carboxylic acid, for example, has shown broad-spectrum activity against numerous plant pathogenic bacteria. nih.gov The activity of coumarin derivatives is often stronger against Gram-negative bacteria. mdpi.com

Coumarins have also been recognized for their antifungal properties against a range of pathogenic fungi, including those affecting plants and humans. nih.govmdpi.com The mechanism of action can be multifaceted. Studies on compounds like 6-methylcoumarin (B191867) have shown that they can damage the fungal cell membrane, leading to increased conductivity and leakage of cellular components. mdpi.com Furthermore, some coumarins affect the structure and function of mitochondria, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. nih.gov The antifungal efficacy is often concentration-dependent and can inhibit both mycelial growth and spore germination. mdpi.com

Antioxidant Activity Evaluation (In Vitro)

There is no specific information available from in vitro studies, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to evaluate the antioxidant activity of 6-Bromo-3-(4-pyridyl)coumarin. While many coumarin derivatives are known to possess antioxidant properties, the specific radical scavenging capabilities of this compound have not been reported.

Anticancer/Cytotoxic Mechanisms in Cell Lines (In Vitro/In Silico)

Information regarding the specific anticancer and cytotoxic mechanisms of this compound is not available in the reviewed literature. The multifaceted mechanisms through which other coumarins exert their anticancer effects, such as inducing apoptosis and inhibiting cell proliferation, have been documented for the general class of compounds but not for this specific derivative.

Inhibition of Cellular Proliferation

Specific data, including IC50 values from in vitro assays against various cancer cell lines (such as MCF-7, HeLa, or A549), for this compound are not reported in the available literature. Although studies have detailed the antiproliferative activities of numerous other coumarin hybrids and derivatives, this specific compound has not been assessed.

Molecular Docking Studies with Protein Targets

No molecular docking studies have been published that specifically investigate the binding interactions of this compound with known anticancer protein targets, such as kinases, topoisomerases, or tubulin. While computational docking is a common approach to elucidate the binding modes of coumarin analogues with various enzymes, this particular compound has not been the subject of such in silico analysis.

Modulation of Gene Expression (e.g., p21, p53, cyclin D1)

There are no available research findings on the effects of this compound on the expression levels of key cell cycle regulatory genes such as p21, p53, or cyclin D1. The ability of other compounds to modulate these pathways is a known mechanism of anticancer activity, but this has not been investigated for this compound.

DNA/Protein Binding and Intercalation Studies

Specific experimental data from biophysical techniques (e.g., fluorescence spectroscopy, circular dichroism, viscosity measurements) to characterize the binding and potential intercalation of this compound with DNA (such as calf thymus DNA) are absent from the scientific literature. Similarly, studies detailing its binding affinity and interaction with proteins like Human Serum Albumin (HSA) have not been reported.

Advanced Applications of 6 Bromo 3 4 Pyridyl Coumarin and Its Derivatives in Research

Development of Fluorescent Probes and Chemosensors

The coumarin (B35378) framework is renowned for its strong fluorescence, high quantum yield, and photostability. nih.gov The introduction of a pyridyl group at the 3-position and a bromo group at the 6-position creates a push-pull system that can be finely tuned for sensing applications. These derivatives serve as excellent platforms for creating fluorescent probes and chemosensors that can detect specific analytes through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and chelation-enhanced fluorescence (CHEF).

Metal Ion Sensing (e.g., Fe³⁺, Al³⁺, Cu²⁺, Sn²⁺)

Derivatives of 6-bromocoumarin have demonstrated significant potential as chemosensors for various metal ions. The sensing mechanism often involves the coordination of the metal ion with heteroatoms in the coumarin derivative, leading to distinct changes in the compound's fluorescence properties.

Iron (Fe³⁺) and Aluminum (Al³⁺) Sensing : Research on 6-aryl-coumarin derivatives, which are structurally related to 6-Bromo-3-(4-pyridyl)coumarin, has shown a dichotomous response to Fe³⁺ and Al³⁺ ions. unica.it The addition of Fe³⁺ to solutions of these coumarin derivatives leads to a significant decrease in fluorescence intensity, a phenomenon known as fluorescence quenching or a "turn-off" response. unica.it Conversely, the introduction of Al³⁺ results in an enhancement of fluorescence, creating a "turn-on" signal. unica.it This dual-response capability makes these compounds highly selective for distinguishing between these two important metal ions.

Metal IonFluorescence ResponseMechanism
Fe³⁺ Turn-off (Quenching)Chelation leading to fluorescence quenching.
Al³⁺ Turn-on (Enhancement)Chelation-Enhanced Fluorescence (CHEF).

Copper (Cu²⁺) Sensing : Coumarin derivatives have been widely developed as selective fluorescent probes for Cu²⁺. The mechanism often involves the paramagnetic nature of the Cu²⁺ ion, which, upon binding to the probe, effectively quenches the fluorescence. researchgate.net Specifically designed coumarin-based probes containing imine or hydrazide linkages can exhibit a high-intensity emission that is selectively turned off in the presence of Cu²⁺, allowing for sensitive detection. researchgate.nettandfonline.com

Biothiol Detection (e.g., GSH)

The detection of biothiols, such as glutathione (B108866) (GSH), is crucial for understanding cellular redox homeostasis. Coumarin-based probes have been engineered for this purpose, often utilizing a reaction-based sensing mechanism.

A common strategy involves designing a probe with a specific recognition site that reacts with the thiol group of GSH. This reaction cleaves a quenching moiety or alters the intramolecular charge transfer (ICT) pathway, resulting in a "turn-on" fluorescence signal. For instance, a sensor was developed to distinguish between cysteine/homocysteine and GSH. While Cys/Hcy binding led to yellow fluorescence, the structurally larger GSH produced a distinct green fluorescence upon binding, allowing for differential detection. nih.gov Another approach utilized a coumarin modified with β-cyclodextrin, which showed a greatly enhanced binding affinity for GSH through a reversible Michael addition, enabling dynamic and real-time sensing of glutathione in living cells. rsc.org

BiothiolSensing StrategyOutcome
GSH Michael Addition / Intramolecular Rearrangement"Turn-on" fluorescence with distinct emission wavelength compared to other biothiols. nih.govrsc.org

pH-Responsive Probes

The fluorescence of coumarin derivatives is often sensitive to the local environment, including pH. nih.gov This property has been harnessed to create pH-responsive probes. The protonation or deprotonation of specific functional groups on the coumarin scaffold, such as an amine or the pyridyl nitrogen in 3-(4-pyridyl)coumarin derivatives, can significantly alter the electronic properties of the molecule. researchgate.net

Studies on related coumarin derivatives have shown that changes in pH can lead to fluorescence quenching, particularly in highly acidic conditions. unica.it This is often due to the protonation of a nitrogen atom, which can inhibit the intramolecular charge transfer process necessary for fluorescence. researchgate.net This pH-dependent fluorescence allows these compounds to be used for monitoring pH changes in various chemical and biological systems. nih.gov

Cellular Imaging and Bioimaging Agent Development

The favorable photophysical properties of coumarin derivatives, including high brightness and photostability, make them excellent candidates for bioimaging applications. nih.govnih.gov The pyridyl substitution, in particular, has been shown to facilitate applications in cellular imaging.

Derivatives of 6-bromocoumarin have been identified as potential biomarkers for imaging in both living and fixed cells. unica.it Furthermore, pyridyl and pyridinium-benzo[g]coumarin analogues, which are structurally related to this compound, exhibit far-red emission, a property that is highly advantageous for deep-tissue imaging as it minimizes interference from autofluorescence in biological samples. nih.gov Some of these compounds have shown excellent cell membrane permeability and preferential accumulation in specific organelles like mitochondria, making them valuable for long-term tracking and imaging of cellular processes. nih.govacs.org

Materials Science Applications

The robust luminescence and electrochemical properties of coumarin derivatives have led to their exploration in the field of materials science, especially for optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Coumarin derivatives are recognized for their potential as emitters in Organic Light-Emitting Diodes (OLEDs) due to their high stability, structural flexibility, and strong fluorescence. researchgate.net They have been successfully used as green fluorescent dopants in Alq₃-hosted OLED devices, demonstrating notable improvements in luminance efficiency. nih.gov

The combination of a coumarin core with a pyridyl group creates push-pull fluorophores that are promising for developing new luminescent materials. nih.gov While not all derivatives are highly fluorescent, the strategic placement of substituents can yield compounds with good photoluminescence quantum yields. nih.gov Furthermore, coumarin derivatives have been investigated as thermally activated delayed fluorescence (TADF) emitters, achieving high external quantum efficiencies in OLEDs. researchgate.net The integration of pyridine-containing fragments is a known strategy in designing host materials for efficient phosphorescent OLEDs, highlighting the relevance of the 3-(4-pyridyl)coumarin structure in this field. mdpi.com

ApplicationRole of Coumarin DerivativeKey Properties
OLEDs Emitter / Dopant / Host MaterialHigh fluorescence quantum yield, thermal stability, tunable emission color. researchgate.netnih.gov

Photonic Bandgap Materials and Light Harvesting Systems

Coumarin derivatives are a versatile class of compounds extensively utilized in the development of optical and electronic materials due to their unique photophysical properties. nih.govrsc.orgresearchgate.net Their strong fluorescence, high quantum yields, and tunable absorption and emission spectra make them ideal candidates for applications in light-harvesting systems, particularly as sensitizers in dye-sensitized solar cells (DSSCs). acs.orgacs.orgrsc.org The performance of these systems is highly dependent on the molecular structure of the dye, where strategic placement of electron-donating and electron-withdrawing groups can optimize their light-harvesting efficiency. nih.govrsc.orgacadpubl.eu

The this compound scaffold incorporates key features that are advantageous for light-harvesting applications. The coumarin core acts as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. acs.org Substitutions on this core allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient electron injection into the conduction band of a semiconductor like TiO2 in a DSSC. rsc.orgresearchgate.net

The bromine atom at the 6-position acts as an electron-withdrawing group, which can modulate the electronic properties of the coumarin system. nih.gov Halogen substitution has been shown to cause a red-shift in the absorption and fluorescence spectra of coumarins. nih.gov This bathochromic shift is beneficial for light-harvesting systems as it allows the dye to absorb a broader range of the solar spectrum. uea.ac.uk Furthermore, the presence of a heavy atom like bromine can influence the excited-state dynamics, potentially altering the rates of non-radiative decay and intersystem crossing. nih.gov

The 3-(4-pyridyl) group serves a dual purpose. Firstly, as a heterocyclic aromatic ring, it extends the π-conjugation of the molecule, which can contribute to shifting the absorption to longer wavelengths. rsc.org Secondly, and crucially for DSSC applications, the nitrogen atom of the pyridine (B92270) ring can act as an effective anchoring group, binding the dye to the surface of the semiconductor oxide. uea.ac.uk This strong anchoring is essential for efficient electron transfer from the photoexcited dye to the semiconductor. Studies on dyes with pyridyl anchoring groups have demonstrated their potential in achieving high open-circuit voltages and power conversion efficiencies in p-type DSSCs. uea.ac.uk The combination of the pyridyl moiety with the coumarin core creates a "push-pull" fluorophore system, which is known to enhance photophysical properties. nih.gov

Table 1: Photophysical Properties of Selected Coumarin Derivatives for Light Harvesting Applications
CompoundSubstitution Patternλabs (nm)λem (nm)Fluorescence Quantum Yield (ΦF)Solvent
6-H-3-diethylphosphonocoumarinH at C63244100.0034Acetonitrile
6-Br-3-diethylphosphonocoumarinBr at C63364230.0027Acetonitrile
7-(diethylamino)-3-(pyridin-2-yl)coumarin (DAPC)-N(Et)2 at C7, 2-pyridyl at C34144640.81Dichloromethane
3-(pyridin-2-yl)-benzo acs.orgmdpi.comcoumarin (PBC)Fused benzene (B151609) at C5/C6, 2-pyridyl at C33774320.35Dichloromethane

Data sourced from references nih.gov.

Photo-Uncaging Applications in Chemical Biology

Photo-uncaging is a powerful technique in chemical biology that utilizes photoremovable protecting groups (PPGs), or "cages," to control the release of bioactive molecules with high spatial and temporal precision. acs.orgacs.orgchembites.org Coumarin derivatives have emerged as a superior class of PPGs due to their advantageous photophysical properties, including high molar absorptivity at longer wavelengths (350–450 nm), which minimizes cellular damage, and rapid release kinetics from the excited singlet state. nih.govnih.gov

The efficiency of a photo-cage is determined by its uncaging quantum yield (Φu), which is the fraction of absorbed photons that result in the release of the target molecule. acs.org Structural modification of the coumarin scaffold is a key strategy for optimizing this efficiency. The presence of a bromine atom on the coumarin ring has been shown to be particularly effective in enhancing uncaging performance. A prominent example is the (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) group, which is recognized for having one of the highest one- and two-photon photolysis quantum yields among coumarin-based cages. acs.orgwiley-vch.de The Bhc cage has been successfully used to release a variety of biomolecules, including carboxylates, phosphates, and amines. wiley-vch.de

Recent research has further underscored the benefits of bromine substitution. A novel cage, 7-(3,3-dicarboxyazetidinyl)-3-bromocoumarin (“ABC”), was developed that demonstrated a remarkable >35-fold increase in the uncaging quantum yield for tertiary amines compared to previous generation cages. acs.org This improvement is attributed to the bromine substituent, in combination with the 3,3-dicarboxyazetidine group, shifting the photochemical release mechanism to a more efficient heterolysis pathway and eliminating the production of toxic byproducts like formaldehyde. acs.org The introduction of a halogen at the 3-position has been specifically shown to increase the uncaging quantum yield when releasing pyridines as pyridinium (B92312) salts. acs.org

The 3-(4-pyridyl) moiety in this compound makes it a candidate for caging applications involving pyridinium compounds. Research has shown that pyridines caged with 3-bromocoumarins undergo efficient photolysis. acs.org The combination of a bromine atom at the 6-position, known to enhance quantum yield through the heavy-atom effect, and a pyridyl group at the 3-position, a site where halogenation is known to improve the release of pyridinium compounds, suggests that this compound and its derivatives could function as highly efficient photo-cages. nih.govacs.org This structural design allows for precise control over the release of pyridine-containing bioactive molecules, enabling advanced studies in cellular signaling and pharmacology. acs.org

Table 2: Comparison of Photochemical Properties of Coumarin-Based Photoremovable Protecting Groups (PPGs)
PPG (Cage)Key Structural Feature(s)λmax (nm)Uncaging Quantum Yield (Φu)Released Molecule Type
BCMACM7-(bis(carboxymethyl)amino)coumarin~405< 0.01Tertiary Amine (Escitalopram)
ABC7-(3,3-dicarboxyazetidinyl)-3-bromocoumarin404> 0.20Tertiary Amine (Escitalopram)
Bhc6-bromo-7-hydroxycoumarin~3650.21Phosphate
DEACM7-(diethylamino)coumarin~3900.008Phosphate

Data sourced from references acs.orgacs.org.

Structure Activity and Structure Property Relationship Studies of 6 Bromo 3 4 Pyridyl Coumarin Derivatives

Influence of Bromine Substitution on Spectroscopic and Photophysical Characteristics

The introduction of a bromine atom at the C6-position of the coumarin (B35378) scaffold significantly modulates its electronic and photophysical properties. This halogen substitution influences the molecule's absorption and emission spectra, as well as its quantum yield and excited-state lifetime.

The bromine atom, being an electron-withdrawing group, affects the electron density distribution across the coumarin ring system. This is reflected in its vibrational spectra. Studies on related compounds, such as 6-bromo-4-chloro-3-formyl coumarin, have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to characterize these effects. nih.gov The vibrational frequencies calculated using Density Functional Theory (DFT) show good agreement with experimental data, confirming the influence of the bromine substituent on the molecular vibrations. nih.gov

From a photophysical perspective, the "heavy atom effect" of bromine is a key factor. It can enhance intersystem crossing (the transition from a singlet excited state to a triplet excited state), which may decrease fluorescence quantum yield but is a desirable property for applications like photosensitizers in photodynamic therapy. However, studies on various 6-aryl coumarins, including bromo-substituted analogues, have shown that these compounds can still exhibit interesting fluorescence properties, often with large Stokes shifts. nih.govunica.it The specific spectroscopic characteristics are a result of the interplay between the electron-withdrawing nature of the bromine and the electronic properties of other substituents on the coumarin core. nih.gov

Table 1: Spectroscopic Data for Related Bromo-Coumarin Derivatives

Spectroscopic Technique Compound Observed Feature Wavenumber/Chemical Shift Reference
IR 3-(Bromoacetyl)coumarin (B1271225) C=O (α,β-unsaturated ketone) 1674 cm⁻¹ nih.gov
IR 3-(Bromoacetyl)coumarin C=O (lactone) 1729 cm⁻¹ nih.gov
¹H NMR 3-(Bromoacetyl)coumarin H-4 δ = 8.63 ppm nih.gov
¹H NMR 3-(Bromoacetyl)coumarin -CH₂- δ = 4.74 ppm nih.gov
¹³C NMR 3-(Bromoacetyl)coumarin C=O (α,β-unsaturated ketone) δ = 188.9 ppm nih.gov
¹³C NMR 3-(Bromoacetyl)coumarin C=O (lactone) δ = 158.9 ppm nih.gov

Role of Pyridyl Moiety and its Position on Biological Activity

The pyridyl group at the C3-position is a critical pharmacophore that imparts significant biological activity to the coumarin scaffold. Its nitrogen atom can act as a hydrogen bond acceptor, enabling key interactions with biological targets such as enzymes and receptors. nih.gov The position of the nitrogen atom within the pyridyl ring (i.e., 2-pyridyl, 3-pyridyl, or 4-pyridyl) is crucial in determining the specific biological activity and potency.

Research on coumarin-isoxazole-pyridine hybrids has demonstrated the importance of the pyridyl moiety's positioning. In studies evaluating inhibitors of the enzyme lipoxygenase (LOX), a 4-pyridyl derivative was found to be highly active, with an IC₅₀ value of 5 µM. preprints.orgmdpi.com This suggests that the geometry and electronic distribution of the 4-pyridyl isomer are optimal for binding to the active site of this particular enzyme. In contrast, other isomers often show lower or no activity. preprints.orgmdpi.com

The pyridine (B92270) moiety is a versatile feature in drug design, and its inclusion in coumarin hybrids has been explored for a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's disease agents. preprints.orgmdpi.com The ability of the pyridinium (B92312) salt to form strong charge interactions and π-stacking interactions is particularly beneficial for binding to the catalytic active site of enzymes like acetylcholinesterase (AChE). nih.gov The synthesis of various pyridyl-coumarin compounds has confirmed that these molecules often exhibit significant antimicrobial activity against various bacterial and fungal strains. researchgate.netresearchgate.net

Table 2: Biological Activity of a 4-Pyridyl Coumarin Hybrid

Compound Class Target Specific Derivative Measured Activity (IC₅₀) Reference
Coumarin-Isoxazole-Pyridine Hybrid Lipoxygenase (LOX) 4-Pyridyl derivative (13a) 5 µM preprints.orgmdpi.com

Impact of Peripheral Substituents on Molecular Interactions and Selectivity

Structure-activity relationship studies on various coumarin series have consistently shown that electron-withdrawing groups can significantly enhance biological activity. For instance, in the development of antifungal agents, the presence of groups like nitro or acetate (B1210297) was found to favor activity. mdpi.com The bromine atom at the C6 position acts as an electron-withdrawing group, which can positively influence the compound's potency.

Substituents also play a critical role in defining the non-covalent interactions, such as hydrogen bonds and stacking interactions, that govern molecular recognition. mdpi.com Even subtle changes to the substitution pattern can alter the conformation of the molecule, leading to significant differences in how it fits into a binding pocket. mdpi.com This principle is fundamental to achieving selectivity, where a drug is designed to interact strongly with its intended target while having minimal affinity for off-targets, thereby reducing side effects.

Conformational Flexibility and Its Implications for Research Applications

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For 6-Bromo-3-(4-pyridyl)coumarin, the key sources of conformational flexibility are the rotation around the single bond connecting the coumarin C3 atom to the pyridyl ring and the potential puckering of the pyrone ring of the coumarin system.

While the core coumarin bicyclic system is largely planar, the pyrone ring can adopt slight non-planar conformations, such as a "sofa" or "half-chair" form, as observed in related heterocyclic systems. researchgate.netnih.gov Although these deviations from planarity are often small, they can still influence molecular packing in crystals and interactions in a biological environment. nih.gov The conformational flexibility has direct implications for research, as it must be considered in computational studies like molecular docking, where different conformers are tested to predict the most favorable binding mode.

Quantum Chemical Descriptors in Structure-Property Correlations

Quantum chemistry provides a powerful theoretical framework for understanding and predicting the properties of molecules. By solving the Schrödinger equation, computational methods like Density Functional Theory (DFT) can calculate a variety of molecular properties, known as quantum chemical descriptors. uotechnology.edu.iquotechnology.edu.iq These descriptors are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR). tbzmed.ac.ir

For substituted coumarins, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov These frontier orbitals also indicate where charge transfer is likely to occur upon electronic excitation, which is fundamental to understanding the molecule's photophysical properties. researchgate.net

Other important descriptors include the molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and dipole moment. nih.gov The MEP map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key sites for electrophilic and nucleophilic attack, respectively. nih.gov NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov By correlating these calculated descriptors with experimentally observed properties (e.g., biological activity, spectroscopic shifts), researchers can develop predictive models to guide the synthesis of new derivatives with improved characteristics. researchgate.net

Table 3: Key Quantum Chemical Descriptors for a Related 6-Bromo Coumarin Derivative (6B4C3FC)

Descriptor Calculated Value Significance Reference
HOMO Energy -7.21 eV Relates to electron-donating ability nih.gov
LUMO Energy -3.19 eV Relates to electron-accepting ability nih.gov
HOMO-LUMO Gap 4.02 eV Indicates chemical reactivity and stability nih.gov
Dipole Moment 2.05 Debye Measures molecular polarity nih.gov
First Order Hyperpolarizability (β₀) 13.01 x 10⁻³⁰ esu Indicates non-linear optical properties nih.gov

Future Research Directions and Translational Perspectives for 6 Bromo 3 4 Pyridyl Coumarin

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 6-Bromo-3-(4-pyridyl)coumarin and its derivatives will likely prioritize green chemistry principles to minimize environmental impact and enhance efficiency. benthamdirect.comeurekalert.org Traditional methods for synthesizing coumarin (B35378) derivatives often involve harsh reaction conditions and the use of hazardous solvents and catalysts. benthamdirect.com Emerging sustainable approaches that could be adapted for the synthesis of this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govrasayanjournal.co.ineurekaselect.com Microwave-assisted Pechmann and Knoevenagel condensations, common reactions for coumarin synthesis, have been shown to proceed rapidly and efficiently, often under solvent-free conditions. nih.govrasayanjournal.co.inkjscollege.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at lower temperatures and shorter durations, leading to higher yields and cleaner product formation. scirp.orgresearchgate.netresearchgate.net This method has been successfully employed for the synthesis of 3-aryl coumarins. scirp.orgresearchgate.net

Green Catalysts: The use of environmentally benign catalysts is a cornerstone of sustainable synthesis. Future research could explore the use of solid acid catalysts, reusable catalysts, and biocatalysts to replace traditional hazardous catalysts like strong acids.

Solvent-Free and Alternative Solvents: Conducting reactions in the absence of volatile organic solvents or in greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly improve the environmental profile of the synthesis. benthamdirect.comeurekaselect.com

Photocatalysis: Visible-light photocatalysis is a rapidly developing field that offers a mild and sustainable way to forge new chemical bonds. researchgate.netelsevierpure.commdpi.comrsc.org This approach could be particularly valuable for the construction of the 3-aryl coumarin scaffold. nih.gov

Table 1: Comparison of Conventional and Green Synthetic Methods for Coumarin Derivatives
ParameterConventional MethodsGreen/Sustainable Methods
Energy SourceThermal heating (often prolonged)Microwave irradiation, Ultrasound, Visible light
Reaction TimeHours to daysMinutes to a few hours
SolventsOften volatile and hazardous organic solventsSolvent-free, water, ionic liquids, deep eutectic solvents
CatalystsStrong mineral acids, hazardous reagentsReusable solid acids, biocatalysts, photocatalysts
YieldsVariable, sometimes moderateOften high to excellent
Environmental ImpactHigher waste generation and energy consumptionReduced waste, lower energy consumption, use of renewable resources

Multi-Targeted Ligand Design and Evaluation

The structural features of this compound make it an attractive scaffold for the design of multi-target-directed ligands (MTDLs), which are emerging as a promising strategy for treating complex diseases like Alzheimer's. nih.govnih.govresearchgate.netresearchgate.net The coumarin-pyridine hybrid structure is of particular interest in this regard. nih.govresearchgate.netfrontiersin.orgpreprints.org

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold can help elucidate the structural requirements for interacting with multiple biological targets. nih.govresearchgate.netrsc.org This could involve varying the position and nature of the halogen substituent on the coumarin ring, as well as modifying the pyridyl group.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of this compound derivatives with various biological targets, such as enzymes implicated in neurodegenerative diseases.

In Vitro and In Vivo Evaluation: Promising candidates identified through SAR studies and computational modeling should be synthesized and evaluated for their activity against a panel of relevant biological targets. Subsequent in vivo studies in appropriate animal models would be crucial to assess their therapeutic potential.

Table 2: Potential Biological Targets for this compound-Based MTDLs
Target ClassSpecific ExamplesRelevance to Disease
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Alzheimer's disease (cognitive decline)
Monoamine OxidasesMAO-A, MAO-BNeurodegenerative diseases, depression
KinasesGlycogen synthase kinase-3β (GSK-3β)Alzheimer's disease (tau hyperphosphorylation)
Amyloid-β AggregationInhibition of Aβ plaque formationAlzheimer's disease (neuropathology)

Advanced Photophysical Characterization in Complex Environments

Coumarin derivatives are well-known for their fluorescent properties, which are often sensitive to the surrounding environment. nih.govthermofisher.com The photophysical behavior of this compound in complex biological and material science contexts warrants further investigation.

Future research should include:

Solvatochromism Studies: A detailed investigation of the absorption and emission spectra of this compound in a wide range of solvents with varying polarity and viscosity will provide insights into its electronic structure and excited-state properties.

Fluorescence in Biological Microenvironments: Characterizing the fluorescence of this compound within environments that mimic biological systems, such as lipid bilayers, protein binding sites, and cellular organelles, could reveal its potential as a fluorescent probe for bioimaging. nih.govscispace.comnih.gov

Two-Photon Absorption (TPA) Cross-Section Measurement: Determining the TPA cross-section is crucial for assessing the suitability of this compound for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity. nih.govrsc.org

Table 3: Key Photophysical Parameters for Characterization
ParameterSignificance
Absorption and Emission Maxima (λabs, λem)Provides information about the electronic transitions and the color of the emitted light.
Quantum Yield (ΦF)Measures the efficiency of the fluorescence process.
Fluorescence Lifetime (τF)The average time the molecule spends in the excited state before returning to the ground state.
Stokes ShiftThe difference between the absorption and emission maxima, which is important for minimizing self-absorption in fluorescence applications.
Two-Photon Absorption Cross-Section (σ2)Determines the efficiency of two-photon excitation, crucial for advanced microscopy techniques.

Exploration of Supramolecular Assemblies

The presence of both a hydrogen bond acceptor (the pyridyl nitrogen) and potential halogen bonding capabilities (from the bromine atom), along with the planar coumarin core, suggests that this compound could be a valuable building block in supramolecular chemistry. mdpi.comresearchgate.netrsc.orgiucr.orgacs.org

Future research directions in this area include:

Crystal Engineering: Systematic studies on the co-crystallization of this compound with other molecules can lead to the formation of novel crystalline materials with desired properties, such as specific packing arrangements or porosity.

Self-Assembly in Solution: Investigating the self-assembly behavior of this compound in various solvents could lead to the formation of well-defined nanostructures like nanofibers, vesicles, or organogels. researchgate.netresearchgate.net The interplay of π-π stacking, hydrogen bonding, and halogen bonding will be crucial in directing these assemblies.

Host-Guest Chemistry: The coumarin scaffold can act as a guest within the cavities of host molecules like cyclodextrins or calixarenes. Such inclusion complexes could exhibit modulated photophysical properties and enhanced solubility, opening up new applications.

Integration with Nanoscience for Advanced Sensing and Imaging Platforms

The favorable photophysical properties of coumarins make them excellent candidates for integration into nanoscience platforms for sensing and imaging applications. rsc.orgnih.govrsc.orgfrontiersin.org

Future research should explore:

Coumarin-Functionalized Nanoparticles: Covalently attaching or non-covalently associating this compound with nanoparticles (e.g., gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles) can lead to the development of hybrid materials with enhanced sensing capabilities or for targeted drug delivery.

Fluorescent Nanosensors: The sensitivity of the coumarin fluorescence to its local environment can be harnessed to develop nanosensors for detecting various analytes, such as metal ions, pH changes, or specific biomolecules. The pyridyl group can act as a binding site for metal ions, potentially modulating the fluorescence of the coumarin core.

Bioimaging Probes: The development of this compound-based fluorescent probes for cellular imaging is a promising avenue. nih.govscispace.comnih.gov The lipophilicity of the molecule can be tuned to target specific cellular compartments, and its fluorescence can be used to visualize biological processes in real-time.

Q & A

Q. What are the key steps in synthesizing 6-Bromo-3-(4-pyridyl)coumarin, and how can reaction parameters be optimized?

The synthesis typically involves:

  • Condensation reactions : Coupling a brominated coumarin precursor with a pyridyl group using acid catalysis or coupling agents like DCC ().
  • Substitution reactions : Introducing the bromine atom at the 6-position via electrophilic aromatic substitution under controlled conditions ().
    Optimization strategies :
  • Adjust temperature (60–80°C for condensation) and solvent polarity (e.g., DMF or THF) to enhance yield.
  • Use HPLC or TLC to monitor reaction progress and purity ().

Q. What characterization techniques are essential for confirming the structure of this compound?

Technique Purpose Key Observations
NMR (¹H/¹³C)Confirm substituent positionsPyridyl protons at δ 8.5–9.0 ppm; coumarin lactone carbonyl at ~160 ppm ().
IR Spectroscopy Identify functional groupsLactone C=O stretch at ~1725 cm⁻¹; pyridyl C=N at ~1600 cm⁻¹ ().
Mass Spectrometry Verify molecular weightMolecular ion peak [M+H]⁺ at m/z ~314 (C₁₄H₈BrNO₂) ().

Q. What biological activities have been reported for coumarin derivatives structurally similar to this compound?

  • Anticancer : Inhibition of kinases (e.g., EGFR) and induction of apoptosis via caspase-3 activation ().
  • Antimicrobial : Broth dilution assays show MIC values <50 µg/mL against S. aureus and E. coli ().
  • Anti-inflammatory : COX-2 inhibition observed in related brominated coumarins ().

Advanced Research Questions

Q. How can researchers address contradictions in fluorescence emission data for this compound across different solvents?

  • Solvent polarity effects : Polar solvents (e.g., methanol) may induce redshift due to stabilization of excited states ().
  • Quenching mechanisms : Halogen atoms (Br) can cause intersystem crossing, reducing fluorescence in protic solvents. Use time-resolved fluorescence spectroscopy to quantify triplet-state contributions ().
  • Control experiments : Compare with non-brominated analogs (e.g., 3-(4-pyridyl)coumarin) to isolate bromine’s role ().

Q. What strategies elucidate the mechanism of action of this compound in anticancer studies?

  • Molecular docking : Simulate binding to ATP pockets of kinases (e.g., CDK2) using software like AutoDock Vina ().
  • Biochemical assays : Measure IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™) and correlate with apoptosis markers (e.g., Bcl-2/Bax ratio) ().
  • Metabolomics : Track downstream effects on glycolysis or oxidative phosphorylation via LC-MS ().

Q. How do bromine and pyridyl substituents influence electronic properties and bioactivity?

  • Electronic effects :
    • Bromine’s electron-withdrawing nature increases electrophilicity, enhancing reactivity in nucleophilic substitutions ().
    • Pyridyl groups improve solubility and enable π-π stacking with biological targets ().
  • Bioactivity correlations :
    • Bromine enhances lipophilicity , improving membrane permeability (logP ~2.8) ().
    • Pyridyl nitrogen participates in hydrogen bonding with active site residues (e.g., EGFR’s Thr790) ().

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • X-ray diffraction : Resolve bond angles and dihedral angles between coumarin and pyridyl moieties (e.g., C3-C4-C1'-N1' torsion ~15°) ().
  • Charge-density analysis : Map electron distribution to identify reactive sites for functionalization ().

Q. What experimental designs mitigate challenges in assessing the compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor degradation via UPLC-MS ().
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation ().

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values for kinase inhibition?

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).
  • Structural analogs : Compare with 6-Bromo-3-(3-pyridyl)coumarin to assess positional isomer effects ().

Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?

  • Membrane permeability : Gram-negative outer membrane reduces compound uptake. Use efflux pump inhibitors (e.g., PAβN) to validate ().
  • Biofilm assays : Test activity against P. aeruginosa biofilms to assess real-world efficacy ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.